Preservation of Natural Chemokine Binding: A Unique Functional Signature Relative to Maraviroc and Vicriviroc
In contrast to maraviroc, vicriviroc, and SCH-C, which fully block chemokine-CCR5 interactions, aplaviroc preserves the binding and activation of the natural chemokine ligands RANTES (CCL5) and MIP-1β (CCL4) to CCR5. This functional sparing property was demonstrated experimentally and confirmed by molecular dynamics simulations [1]. In binding analyses, aplaviroc did not completely displace 125I-CCL5 from CCR5, whereas maraviroc and vicriviroc fully inhibited radiolabeled chemokine binding under identical conditions [2].
| Evidence Dimension | Preservation of natural chemokine (CCL5/RANTES, CCL4/MIP-1β) binding and activation to CCR5 |
|---|---|
| Target Compound Data | Preserves CCL5 and CCL4 binding and activation; incomplete displacement of 125I-CCL5 observed |
| Comparator Or Baseline | Maraviroc, Vicriviroc, SCH-C: Fully block chemokine-CCR5 interactions; complete displacement of radiolabeled chemokines |
| Quantified Difference | Qualitative difference in functional outcome: Aplaviroc = chemokine signaling preserved; Comparators = chemokine signaling fully blocked |
| Conditions | In vitro binding assays using radiolabeled chemokines on CCR5-expressing cell membranes; flexible docking molecular dynamics simulations |
Why This Matters
This functional distinction makes aplaviroc a valuable tool compound for studying biased CCR5 signaling and for research applications where preserving endogenous chemokine function is desired.
- [1] Zhang Y, et al. Binding modes of CCR5-targetting HIV entry inhibitors: Partial and full antagonists. J Mol Struct: THEOCHEM. 2008;857(1-3):72-81. DOI: 10.1016/j.theochem.2007.12.017 View Source
- [2] Gonsiorek W, et al. Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists. 46th ICAAC. 2006; Abstract. Data presented Sept 2006. View Source
